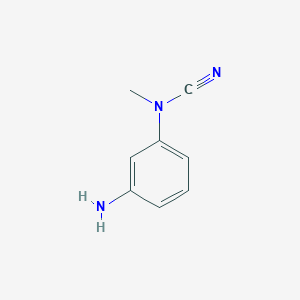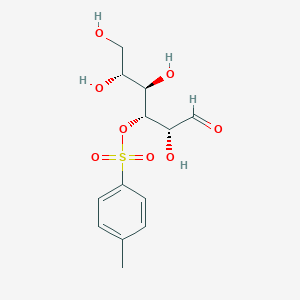
Cyanamide,(3-aminophenyl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide,(3-aminophenyl)methyl- is an organic compound characterized by the presence of a cyanamide group attached to a 3-aminophenyl moiety. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity. Cyanamides have a rich chemical history and are known for their diverse applications in synthetic chemistry, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyanamide,(3-aminophenyl)methyl- typically involves the aminoalkylation of aryl thiourea. This process is base-mediated and involves the use of halides. The reaction is convenient, eco-friendly, and yields high amounts of the desired product . Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions .
Industrial Production Methods
Industrial production of cyanamides often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyanamide,(3-aminophenyl)methyl- undergoes various types of chemical reactions, including:
Oxidation: Cyanamides can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert cyanamides into amines.
Substitution: Cyanamides can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and various substituted cyanamides .
Scientific Research Applications
Cyanamide,(3-aminophenyl)methyl- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of heterocycles and as a reagent in cycloaddition reactions.
Biology: Exhibits interesting biological activities and is used in the study of enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanamide,(3-aminophenyl)methyl- involves its ability to act as both a nucleophile and an electrophile due to its NCN connectivity. This duality allows it to participate in a wide range of chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Uniqueness
Cyanamide,(3-aminophenyl)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
(3-aminophenyl)-methylcyanamide |
InChI |
InChI=1S/C8H9N3/c1-11(6-9)8-4-2-3-7(10)5-8/h2-5H,10H2,1H3 |
InChI Key |
ZVAYQOGJOFBGSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)





![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
